molecular formula C13H5N5O B14239943 3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile CAS No. 477201-76-6

3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile

Cat. No.: B14239943
CAS No.: 477201-76-6
M. Wt: 247.21 g/mol
InChI Key: DOAFWIFBSXJUOL-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of four cyano groups attached to the oxazole ring, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylacetonitrile with diethyl oxalate in the presence of a base can lead to the formation of the desired oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst selection, plays a crucial role in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazoles .

Scientific Research Applications

3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile
  • 3-Phenyl-1,2,4-triazole-5-carbonitrile
  • 3-Phenyl-1,2,4-thiadiazole-5-carbonitrile

Uniqueness

Compared to these similar compounds, 3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile is unique due to its four cyano groups, which impart distinct chemical and physical properties.

Properties

CAS No.

477201-76-6

Molecular Formula

C13H5N5O

Molecular Weight

247.21 g/mol

IUPAC Name

3-phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile

InChI

InChI=1S/C13H5N5O/c14-6-12(7-15)11(10-4-2-1-3-5-10)18-19-13(12,8-16)9-17/h1-5H

InChI Key

DOAFWIFBSXJUOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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